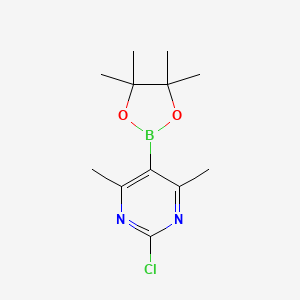
2-Chloro-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine: is a heterocyclic compound that contains both chlorine and boron atoms within its structure
作用机制
Target of Action
It’s known that similar compounds are often used in the phosphitylation of alcohols and heteroatomic nucleophiles .
Mode of Action
The compound interacts with its targets through a process known as phosphitylation . This process involves the formation of phosphite esters, which are useful intermediates in organic synthesis. The compound’s boron atom plays a crucial role in this process, acting as a leaving group during the reaction .
Biochemical Pathways
The phosphitylation process can lead to the formation of useful glycosyl donors and ligands . These products can then participate in various biochemical reactions, potentially affecting multiple pathways.
Result of Action
The molecular and cellular effects of the compound’s action largely depend on the specific context of its use. In general, the formation of phosphite esters can influence a variety of biochemical processes, potentially leading to various cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine. For instance, the presence of water can cause a violent reaction . Therefore, it’s crucial to store and handle the compound in a cool, dry environment .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves the reaction of 2-Chloro-4,6-dimethylpyrimidine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is often catalyzed by a palladium catalyst and requires the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions:
Substitution Reactions: The chlorine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The boron moiety allows the compound to participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.
Oxidation and Reduction: The compound can undergo oxidation to form boronic acids or reduction to form boranes.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate nucleophiles.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Substituted Pyrimidines: Formed through nucleophilic substitution.
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Acids and Boranes: Formed through oxidation and reduction, respectively.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Catalysis: Acts as a ligand in various catalytic processes.
Biology and Medicine:
Drug Development: Potential use in the synthesis of biologically active compounds.
Bioconjugation: Used in the modification of biomolecules for research purposes.
Industry:
Material Science: Used in the development of new materials with unique properties.
Agriculture: Potential use in the synthesis of agrochemicals.
相似化合物的比较
2-Chloro-4,6-dimethylpyrimidine: Lacks the boron moiety, limiting its use in coupling reactions.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Lacks the pyrimidine ring, limiting its use in heterocyclic chemistry.
Uniqueness: The presence of both chlorine and boron atoms in 2-Chloro-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine makes it a versatile compound capable of participating in a wide range of chemical reactions. This dual functionality is not commonly found in similar compounds, making it unique and valuable in synthetic chemistry.
属性
IUPAC Name |
2-chloro-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BClN2O2/c1-7-9(8(2)16-10(14)15-7)13-17-11(3,4)12(5,6)18-13/h1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQGIROAUGEUPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(N=C2C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
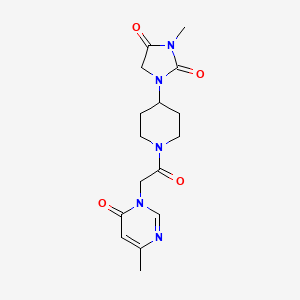
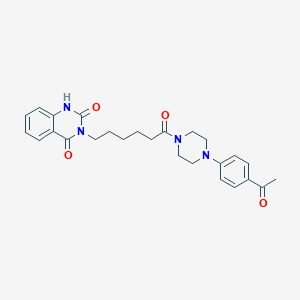
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide](/img/structure/B2771576.png)
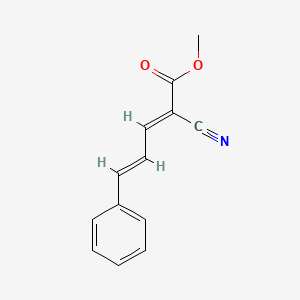
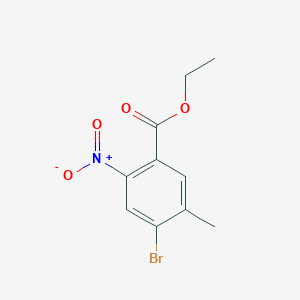
![3-Bromo-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B2771585.png)
![6-chloro-N-{2-[(ethylamino)methyl]phenyl}pyridine-2-carboxamide hydrochloride](/img/structure/B2771586.png)
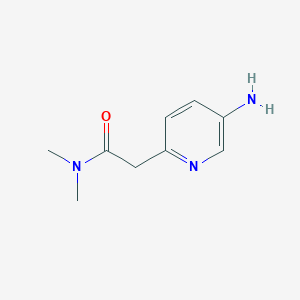
![N-cyclohexyl-4-(3-methylbutyl)-2-[(3-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2771589.png)
![Thieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B2771591.png)
![N-(2,4-dimethoxyphenyl)-2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2771592.png)
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-chloropyrimidine](/img/structure/B2771594.png)

![N-[1-(3-Methoxy-1,2-thiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2771596.png)
